molecular formula C7H7N3OS B1365897 N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine CAS No. 83253-29-6

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine

Cat. No.: B1365897
CAS No.: 83253-29-6
M. Wt: 181.22 g/mol
InChI Key: WWFGVUGEIUIZMK-XBXARRHUSA-N
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Description

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

The synthesis of N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine typically involves multi-step reactions. One common method includes the reaction of 6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine can undergo various chemical reactions, including:

Scientific Research Applications

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine can be compared with other similar compounds such as:

  • 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
  • 3,6-dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
  • 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

These compounds share the imidazo[2,1-b][1,3]thiazole core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

(NE)-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-5-6(4-8-11)10-2-3-12-7(10)9-5/h2-4,11H,1H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFGVUGEIUIZMK-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CSC2=N1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83253-29-6
Record name NSC332738
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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